1-Cyclobutylcyclobutan-1-amine

Description

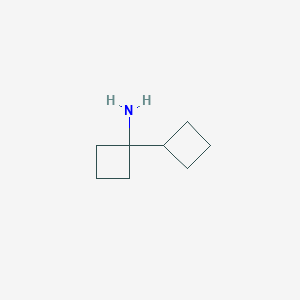

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15N |

|---|---|

Molecular Weight |

125.21 g/mol |

IUPAC Name |

1-cyclobutylcyclobutan-1-amine |

InChI |

InChI=1S/C8H15N/c9-8(5-2-6-8)7-3-1-4-7/h7H,1-6,9H2 |

InChI Key |

QYHWVEQLYSKKQK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2(CCC2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Cyclobutylcyclobutan 1 Amine and Its Analogs

Strategies for Cyclobutane (B1203170) Ring Construction and Functionalization to Yield Amine Derivatives

The construction of the cyclobutane core is a significant challenge in organic synthesis due to the inherent ring strain of the four-membered ring. unica.it However, a variety of methods have been developed to overcome this challenge, providing access to a wide range of substituted cyclobutane derivatives. unica.it

Cycloaddition Reactions Leading to Substituted Cyclobutanes

[2+2] cycloaddition reactions are a powerful tool for the synthesis of cyclobutane rings. organicreactions.orgorganic-chemistry.org These reactions involve the combination of two unsaturated components, such as alkenes or alkynes, to form a four-membered ring. organicreactions.org Both thermal and photochemical conditions can be employed to facilitate these transformations. organicreactions.org

A notable advancement in this area is the Lewis acid-catalyzed [2+2] cycloaddition of allenoates and terminal alkenes. nih.govorganic-chemistry.org This method allows for the rapid and high-yield synthesis of 1,3-substituted cyclobutanes under mild conditions. nih.govorganic-chemistry.org For instance, the use of phenyl 2,3-butadienoate with a Lewis acid promoter like EtAlCl₂ has proven effective for this transformation. nih.govorganic-chemistry.org Additionally, organic acids such as Tf₂NH have been shown to efficiently catalyze the [2+2] cycloaddition of silyl (B83357) enol ethers with acrylates, yielding highly substituted cyclobutanes with high stereoselectivity. acs.org

Photochemical [2+2] cycloadditions also represent a versatile approach to cyclobutane synthesis. organic-chemistry.org The use of visible light in the presence of a photocatalyst can promote the heterodimerization of dissimilar acyclic enones, producing a diverse range of unsymmetrical tri- and tetrasubstituted cyclobutanes with good yields and excellent diastereoselectivities. organic-chemistry.org

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Terminal Alkenes + Allenoates | EtAlCl₂ | 1,3-Substituted Cyclobutanes | High | nih.govorganic-chemistry.org |

| Silyl Enol Ethers + Acrylates | Tf₂NH | Highly Substituted Cyclobutanes | High | acs.org |

| Acyclic Enones | Visible Light/Photocatalyst | Unsymmetrical Tri- and Tetrasubstituted Cyclobutanes | Good | organic-chemistry.org |

Ring-Expansion and Ring-Contraction Approaches for Cyclobutyl Amine Skeletons

Ring-expansion and ring-contraction reactions offer alternative pathways to cyclobutane derivatives. wikipedia.orgetsu.edu These methods can be particularly useful for accessing specific substitution patterns or stereochemistries that are difficult to achieve through other means.

Ring expansion reactions can involve the opening of a bicyclic system containing a smaller ring, such as a cyclopropane, to form a larger cyclobutane ring. wikipedia.org For example, the rearrangement of cyclopropylcarbinyl systems can lead to the formation of cyclobutanes. unica.it

Conversely, ring-contraction reactions can be employed to synthesize cyclobutanes from larger ring systems. etsu.edursc.org A notable example is the stereospecific contraction of readily available pyrrolidines to form multi-substituted cyclobutanes. nih.govacs.orgntu.ac.uknih.gov This process, mediated by iodonitrene chemistry, proceeds through a nitrogen extrusion mechanism involving a 1,4-biradical intermediate. nih.govacs.orgntu.ac.uknih.gov This method has been successfully applied to the synthesis of complex cyclobutane-containing natural products. nih.govacs.orgntu.ac.uk

| Starting Material | Reaction Type | Key Reagents/Intermediates | Product | Reference |

| Pyrrolidines | Ring Contraction | Iodonitrene, 1,4-biradical | Multisubstituted Cyclobutanes | nih.govacs.orgntu.ac.uknih.gov |

| Bicyclic systems with cyclopropane | Ring Expansion | Rearrangement | Cyclobutanes | wikipedia.org |

Stereoselective Approaches to Chiral 1-Cyclobutylcyclobutan-1-amine

The synthesis of enantiomerically pure this compound and its analogs is of significant interest, particularly for applications in medicinal chemistry. nih.govresearchgate.net Several stereoselective strategies have been developed to address this challenge. nih.govresearchgate.netbeilstein-journals.org

One approach involves the use of chiral catalysts in cycloaddition reactions. For example, chiral phosphoric acids have been used to catalyze the enantioselective [2+2] photocycloaddition of N,O-acetals derived from α,β-unsaturated aldehydes with olefins. organic-chemistry.org

Another strategy relies on the stereoselective functionalization of a pre-existing cyclobutane ring. nih.govresearchgate.net For instance, biocatalytic C-H hydroxylation using engineered P450 enzymes can introduce hydroxyl groups with high regio- and stereoselectivity, which can then be converted to the desired amine functionality. nih.govresearchgate.netacs.org This method offers a powerful platform for the diversification of cyclobutylamine (B51885) derivatives. nih.govresearchgate.netacs.org

Furthermore, the diastereoselective reduction of N-(tert-butylsulfinyl)ketimines has emerged as a highly effective method for preparing enantiomerically enriched amines. orgsyn.org This approach has been successfully applied to a wide range of substrates, including those that are less reactive. orgsyn.org

Direct Formation of the Amine Functionality on Cyclobutane Scaffolds

Once the cyclobutane skeleton is constructed, the next crucial step is the introduction of the amine group. Several direct amination methods are available for this purpose.

Reductive Amination Protocols for 1-Cyclobutylcyclobutan-1-one Precursors

Reductive amination is a widely used and versatile method for the synthesis of amines from ketones or aldehydes. masterorganicchemistry.comacsgcipr.orgias.ac.inorganic-chemistry.org This one-pot reaction typically involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. acsgcipr.org

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being among the most common. masterorganicchemistry.comacsgcipr.org Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity. organic-chemistry.org The reaction can be carried out in various solvents, with 1,2-dichloroethane (B1671644) (DCE) being a common choice. organic-chemistry.org

The scope of reductive amination is broad, tolerating a wide range of functional groups. organic-chemistry.org Both primary and secondary amines can be synthesized using this method, and it is also possible to perform sequential reductive aminations to obtain tertiary amines. masterorganicchemistry.com

| Carbonyl Precursor | Amine Source | Reducing Agent | Solvent | Product | Reference |

| 1-Cyclobutylcyclobutan-1-one | Ammonia/Ammonium (B1175870) Salt | NaBH(OAc)₃ | DCE | This compound | organic-chemistry.org |

| Ketones/Aldehydes | Primary/Secondary Amines | NaBH₄, NaBH₃CN | Various | Substituted Amines | masterorganicchemistry.comacsgcipr.org |

Amination of Halogenated Cyclobutyl Intermediates

Another common strategy for introducing an amine group onto a cyclobutane ring is through the nucleophilic substitution of a halogenated intermediate. researchgate.net This approach involves the reaction of a cyclobutyl halide with an amine nucleophile.

The success of this reaction depends on several factors, including the nature of the halogen, the structure of the cyclobutane, and the reaction conditions. In some cases, strong Lewis acids may be used to facilitate the formation of halogenated cyclobutane derivatives from other precursors. researchgate.net The subsequent amination can then proceed to yield the desired cyclobutylamine. acs.org

Catalytic Transformations for this compound Synthesis

Catalysis offers a powerful platform for the synthesis of cyclobutylamines, enabling transformations that are otherwise challenging. By lowering activation energies and controlling reaction pathways, catalysts facilitate the construction of these sterically demanding scaffolds with high precision.

Lewis acid catalysis has emerged as a robust strategy for the stereocontrolled synthesis of cyclobutylamines, particularly through the activation of highly strained precursors like bicyclo[1.1.0]butanes (BCBs). A notable advancement is the Lewis acid-catalyzed reaction of BCBs with triazinanes, which serve as formaldehydemonoamine precursors. acs.orgnih.gov

This methodology involves a "cycloaddition/ring-opening" process. Initially, a Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), catalyzes the cycloaddition of a BCB ketone with a triazinane to form a 2,4-diazabicyclo[4.1.1]octane (aza-BCO) intermediate. chemrxiv.orgchemrxiv.org Subsequent acid-mediated treatment efficiently cleaves the aminal moiety within the aza-BCO, leading to the formation of cis-cyclobutyl diamines. chemrxiv.org Mechanistic studies indicate that this transformation proceeds via a stepwise (3+2+2) cycloaddition, initiated by an Sₙ2 nucleophilic attack of a formaldimine onto the Lewis acid-activated BCB. acs.orgnih.gov This approach is distinguished by its operational simplicity, mild reaction conditions, and broad substrate applicability, providing a modular route to syn-diastereoselective cyclobutylamines. acs.orgacs.org

The choice of Lewis acid can also influence the reaction pathway. While B(C₆F₅)₃ is effective for BCB ketones, indium(III) triflate (In(OTf)₃) catalysis with BCB esters leads to the formation of distinct biscyclobutenyl amines. chemrxiv.org This divergent reactivity underscores the tunability of Lewis acid catalysis in accessing diverse amine scaffolds from common BCB precursors. chemrxiv.orgchemrxiv.org

Table 1: Lewis Acid-Catalyzed Synthesis of Cyclobutylamine Precursors

| Catalyst | BCB Substrate | Amine Source | Product Type | Key Feature | Reference(s) |

|---|---|---|---|---|---|

| B(C₆F₅)₃ | BCB Ketones | Triazinanes | cis-Cyclobutyl Diamines | Stepwise (3+2+2) cycloaddition/ring-opening | acs.org, chemrxiv.org |

Visible-light photoredox catalysis has revolutionized amine synthesis by providing access to unique reactive intermediates under exceptionally mild conditions. princeton.edu This strategy is centered on the generation of α-amino radicals through single-electron transfer (SET) processes. beilstein-journals.orgsnnu.edu.cn An amine can be oxidized by a photoexcited catalyst to form an amine radical cation, which then undergoes deprotonation to yield a nucleophilic α-amino radical. beilstein-journals.orgprinceton.edu This radical can engage in a variety of bond-forming reactions, including couplings with radical anions or additions to electrophiles, to construct complex amine architectures. princeton.edubeilstein-journals.org

Alternatively, α-amino radicals can be generated via the single-electron reduction of imine derivatives, an umpolung strategy that opens up unexplored synthetic routes to amine motifs. snnu.edu.cn This photochemical approach allows for the direct functionalization of the α-C-H bond adjacent to the nitrogen atom, a transformation for which few general methods exist. princeton.edu The reactions are typically mediated by ruthenium or iridium polypyridyl complexes, which absorb visible light and initiate the electron transfer cascade. princeton.edubeilstein-journals.org The versatility of photoredox catalysis makes it a powerful tool for forging new C-C and C-N bonds, essential for the synthesis of substituted cyclobutylamines from appropriate precursors. thieme-connect.com

Table 2: Common Photocatalysts in Amine Synthesis

| Photocatalyst Family | Example Catalyst | Role | Intermediate Generated | Reference(s) |

|---|---|---|---|---|

| Iridium Complexes | Ir(ppy)₃, Ir(ppy)₂(dtbbpy)PF₆ | Photo-oxidant or Photo-reductant | Amine Radical Cation, α-Amino Radical | beilstein-journals.org, princeton.edu |

| Ruthenium Complexes | Ru(bpy)₃²⁺ | Photo-oxidant | Amine Radical Cation | beilstein-journals.org |

Transition metals are instrumental in activating the highly strained C-C bonds of bicyclo[1.1.0]butanes (BCBs), enabling their use as cyclobutane synthons. nih.govnih.gov The inherent strain energy of BCBs (64–66 kcal mol⁻¹) drives reactions that lead to functionalized cyclobutanes. rsc.org Transition metal catalysis provides a pathway for the controlled ring-opening of BCBs and subsequent C-N bond formation.

For instance, light-driven cobalt catalysis can achieve a polarity-reversal (umpolung) of BCB reactivity. nih.gov A nucleophilic Co(I) catalyst can add to a BCB to form a Co(III)-alkyl intermediate. rsc.org This intermediate can then undergo homolytic cleavage under light irradiation to produce a cyclobutyl radical, which is capable of participating in cross-coupling reactions to form C-N bonds. rsc.org Similarly, palladium-hydride catalysis enables the hydroalkenylation of BCBs, showcasing another mode of activation where an alkyl-Pd(II) complex is an intermediate. rsc.org Rhodium-catalyzed C-H functionalization and C-C bond activation represent another major area, where the metal catalyst facilitates the construction of new bonds through oxidative addition into the strained ring system. researchgate.net These methods provide a strategic entry point to 1,3-disubstituted cyclobutanes, a core motif for analogs of this compound. nih.gov

Multicomponent Reaction (MCR) Approaches for Diversified Cyclobutyl Amines

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot fashion to form a product that incorporates atoms from most or all of the starting materials. organic-chemistry.orgmdpi.com This approach is prized for its high bond-forming efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules from simple precursors. mdpi.comnih.gov

For the synthesis of diversified cyclobutylamines, MCRs offer a highly convergent strategy. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for this purpose. nih.govrug.nl A hypothetical Ugi four-component reaction could involve a cyclobutane-containing aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. By systematically varying each of these four components, a wide array of complex cyclobutylamine derivatives can be synthesized in a single step. For example, using cyclobutanecarboxaldehyde (B128957) as the carbonyl component would directly install the desired cyclobutyl moiety. The inherent flexibility of MCRs allows for the introduction of various functional groups, enabling the exploration of a broad chemical space around the cyclobutylamine scaffold. rug.nl

Table 3: Hypothetical Ugi Reaction for Diversified Cyclobutylamines

| Component 1 (Carbonyl) | Component 2 (Amine) | Component 3 (Carboxylic Acid) | Component 4 (Isocyanide) | Resulting Scaffold |

|---|---|---|---|---|

| Cyclobutanone | Ammonia | Acetic Acid | tert-Butyl isocyanide | α-Acetamido-N-tert-butyl-cyclobutane-carboxamide |

Green Chemistry Principles and Sustainable Synthesis of Cyclobutyl Amines

The pursuit of synthetic routes to cyclobutylamines is increasingly guided by the principles of green chemistry, which aim to minimize environmental impact and enhance safety. sigmaaldrich.comresearchgate.net These principles provide a framework for designing more sustainable chemical processes. unirioja.esnottingham.ac.uk

The catalytic methods discussed previously align well with several green chemistry principles. The use of catalysts (Principle 9: Catalysis) is inherently greener than stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. sigmaaldrich.comacs.org Photoredox catalysis (Section 2.3.2) also exemplifies Principle 6 (Design for Energy Efficiency) by using visible light as a renewable energy source to drive reactions at ambient temperatures. sigmaaldrich.comunirioja.es

Multicomponent reactions (Section 2.4) are a hallmark of green chemistry, as they excel in Principle 2 (Atom Economy) by maximizing the incorporation of reactant atoms into the final product, thus minimizing waste. mdpi.comacs.org Furthermore, designing syntheses to avoid unnecessary derivatization (Principle 8: Reduce Derivatives), such as the use of protecting groups, simplifies processes and prevents the generation of additional waste. sigmaaldrich.comacs.org The development of one-pot procedures, like the cycloaddition/ring-opening strategy for cyclobutylamines (Section 2.3.1), contributes to sustainability by reducing the use of solvents and energy required for intermediate purification steps. chemrxiv.orgskpharmteco.com

Table 4: Application of Green Chemistry Principles to Cyclobutylamine Synthesis

| Green Chemistry Principle | Application in Cyclobutylamine Synthesis | Example Methodology | Reference(s) |

|---|---|---|---|

| 1. Waste Prevention | One-pot reactions reduce purification waste. | Lewis Acid-Catalyzed Cycloaddition/Ring-Opening | chemrxiv.org, researchgate.net |

| 2. Atom Economy | Maximizing incorporation of starting materials. | Multicomponent Reactions (e.g., Ugi) | acs.org, mdpi.com |

| 6. Design for Energy Efficiency | Using ambient light and temperature. | Photoredox Catalysis | sigmaaldrich.com, unirioja.es |

| 9. Catalysis | Using small amounts of catalysts instead of stoichiometric reagents. | All catalytic methods discussed (Lewis Acid, Photoredox, Transition Metal) | sigmaaldrich.com, acs.org |

Reactivity Profiles and Mechanistic Insights of 1 Cyclobutylcyclobutan 1 Amine

Nucleophilic Character and Derivatization Reactions of the Amine Group

The reactivity of 1-cyclobutylcyclobutan-1-amine is primarily dictated by the lone pair of electrons on the nitrogen atom of the primary amine group. This lone pair makes the compound a potent nucleophile, readily participating in a variety of chemical transformations to form new derivatives.

Alkylation Reactions and Quaternization

As a primary amine, this compound can react with alkylating agents, such as alkyl halides, to undergo N-alkylation. This reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The initial reaction yields a secondary amine. This secondary amine can then be further alkylated to form a tertiary amine, which in turn can be alkylated to produce a quaternary ammonium (B1175870) salt. The extent of alkylation can be controlled by the stoichiometry of the reactants.

Table 1: Expected Products of Alkylation Reactions

| Alkylating Agent | Product Name | Product Type |

|---|---|---|

| Methyl Iodide (CH₃I) | 1-Cyclobutyl-N-methylcyclobutan-1-amine | Secondary Amine |

| Methyl Iodide (excess) | 1-Cyclobutyl-N,N-dimethylcyclobutan-1-aminium iodide | Quaternary Ammonium Salt |

Acylation and Sulfonylation for Amide and Sulfonamide Formation

The nucleophilic amine group of this compound readily attacks the electrophilic carbonyl carbon of acylating agents like acyl chlorides or acid anhydrides. This reaction results in the formation of a stable amide derivative. Similarly, reaction with sulfonyl chlorides leads to the formation of sulfonamides. These reactions are fundamental in synthetic organic chemistry for the protection of amine groups or the introduction of new functional moieties.

Table 2: Representative Acylation and Sulfonylation Products

| Reagent | Product Name | Product Class |

|---|---|---|

| Acetyl Chloride | N-(1-Cyclobutylcyclobutan-1-yl)acetamide | Amide |

| Benzoyl Chloride | N-(1-Cyclobutylcyclobutan-1-yl)benzamide | Amide |

Formation of Imines and Enamines with Carbonyl Compounds

Primary amines, such as this compound, react with aldehydes and ketones in a reversible, acid-catalyzed process to form imines, also known as Schiff bases chemistrysteps.comopenstax.org. The reaction begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate openstax.org. Subsequent dehydration leads to the formation of the carbon-nitrogen double bond of the imine openstax.org. This reaction is crucial in both synthetic chemistry and biological systems openstax.org. Enamines are typically formed from the reaction of aldehydes or ketones with secondary amines masterorganicchemistry.comyoutube.comyoutube.com.

Table 3: Imine Formation with Various Carbonyl Compounds

| Carbonyl Compound | Product Name |

|---|---|

| Acetone | N-(1-Cyclobutylcyclobutan-1-yl)propan-2-imine |

| Benzaldehyde | N-(1-Cyclobutylcyclobutan-1-yl)-1-phenylmethanimine |

Reversible Reactions (e.g., with Carbon Dioxide) Affecting Reactivity

Primary and secondary amines can react reversibly with carbon dioxide to form alkylammonium carbamates nih.gov. This reaction involves the nucleophilic attack of the amine on CO₂, forming a carbamic acid, which is then deprotonated by another amine molecule nih.gov. This reversible reaction can be utilized as a temporary protecting group strategy for the amine functionality nih.govrsc.orguniv.kiev.ua. By bubbling CO₂ through a solution of the amine, its nucleophilicity is suppressed, allowing for selective reactions at other sites in a molecule rsc.org. The amine can be easily regenerated by heating or sparging with an inert gas to remove the CO₂ nih.gov.

Advanced Spectroscopic and Analytical Characterization of 1 Cyclobutylcyclobutan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is an unparalleled tool for mapping the covalent framework of a molecule and exploring its three-dimensional structure in solution and in the solid state.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most direct evidence for the structure of 1-Cyclobutylcyclobutan-1-amine. The ¹H NMR spectrum is expected to show complex multiplets for the methylene (B1212753) protons of the cyclobutane (B1203170) rings due to intricate spin-spin coupling. The protons on carbons adjacent to the nitrogen atom would be shifted downfield compared to other ring protons. oregonstate.edu Similarly, the ¹³C NMR spectrum provides a count of unique carbon environments. A key feature would be the signal for the quaternary carbon (C1), which would appear significantly downfield and would be of lower intensity. The chemical shifts for the carbons in the cyclobutane rings are expected around 22.4 ppm, though substitution will cause variations. docbrown.infolibretexts.org

Based on the analysis of related structures like cyclobutylamine (B51885) and general chemical shift principles, a predicted set of NMR data for this compound is presented below. chemicalbook.comdocbrown.infonih.gov

Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| NH₂ | 1.1 - 1.6 | Broad Singlet | 2H |

| CH (C2, C2', C5, C5') | 2.1 - 2.3 | Multiplet | 4H |

Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (Quaternary C) | 55 - 65 |

| C2, C2', C5, C5' | 30 - 40 |

To unambiguously assign the signals from the complex ¹H and ¹³C spectra and to confirm the connectivity, a suite of two-dimensional (2D) NMR experiments is indispensable. wikipedia.orgharvard.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. libretexts.org For this compound, COSY would be crucial for establishing the connectivity of protons within each cyclobutyl ring, showing correlations between adjacent methylene groups.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals directly with the carbon signals to which they are attached (one-bond ¹H-¹³C correlation). slideshare.net This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range correlations between protons and carbons (typically two to three bonds). This is particularly vital for identifying the quaternary carbon (C1), which has no attached protons. Correlations would be observed from the protons on C2, C2', C5, and C5' to the C1 carbon, confirming the central spiro-like junction.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, regardless of their bonding connectivity. nih.gov NOESY data can help to determine the preferred conformation and stereochemistry of the molecule by revealing through-space interactions between protons on the two different cyclobutyl rings.

Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | ¹H ↔ ¹H | Shows coupling between adjacent protons within each cyclobutyl ring. |

| HSQC | ¹H ↔ ¹³C (¹J) | Connects each proton to its directly attached carbon. |

| HMBC | ¹H ↔ ¹³C (²⁻³J) | Confirms the quaternary carbon by showing correlations from adjacent CH₂ protons. Establishes connectivity across the rings. |

| NOESY | ¹H ↔ ¹H (through space) | Provides insights into the 3D conformation and spatial proximity of protons. |

While solution-state NMR describes the molecule in a dynamic, solvated environment, solid-state NMR (ssNMR) provides atomic-level information on the structure and dynamics in the solid phase. nih.govemory.edu For crystalline forms of this compound, such as its hydrochloride or other salts, ssNMR can be used to study the effects of crystal packing on molecular conformation. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solids, revealing information about polymorphism, molecular packing, and intermolecular interactions that are averaged out in solution. wustl.eduacs.org

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues to its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. nih.gov For this compound, with a molecular formula of C₈H₁₅N, the theoretical exact mass of the molecular ion [M]⁺• can be calculated.

Theoretical HRMS Data for this compound

| Formula | Ion Type | Calculated Exact Mass (m/z) |

|---|---|---|

| C₈H₁₅N | [M]⁺• | 125.1204 |

Experimentally, observing a peak at m/z 126.1283 in the positive ion mode HRMS spectrum would confirm the elemental composition C₈H₁₆N for the protonated molecule, distinguishing it from other potential isobaric compounds. nih.govnist.gov

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the protonated molecular ion [M+H]⁺), which is then fragmented by collision-induced dissociation (CID) to produce a spectrum of product ions. gre.ac.uk The resulting fragmentation pattern is characteristic of the molecule's structure. mdpi.com For cyclic amines, fragmentation often involves α-cleavage (cleavage of a C-C bond adjacent to the nitrogen) and ring cleavage. whitman.edujove.com

A plausible fragmentation pathway for protonated this compound ([M+H]⁺, m/z 126.1) would involve initial cleavage of the bond between the two cyclobutyl rings or loss of ammonia, followed by further ring fragmentation. nih.gov

Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺)

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 126.1 | 109.1 | NH₃ (Ammonia) | Dicyclobutyl cation |

| 126.1 | 98.1 | C₂H₄ (Ethene) | Ring-opened iminium ion |

| 126.1 | 71.1 | C₄H₇ (Cyclobutyl radical) | Cyclobutylimine ion |

This detailed fragmentation data provides a molecular fingerprint that confirms the identity and connectivity of the atoms within this compound.

Ion Mobility Mass Spectrometry for Isomer Differentiation

Ion mobility mass spectrometry (IM-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. bohrium.com This method provides an additional dimension of separation to mass spectrometry, enabling the differentiation of isomers—molecules with the same mass and elemental composition but different structural arrangements—that are indistinguishable by mass spectrometry alone. nih.govfrontiersin.org For this compound, IM-MS is particularly valuable for distinguishing between constitutional and stereoisomers.

The key parameter measured in IM-MS is the collision cross section (CCS), which is a measure of the ion's rotational average projected area. bohrium.com Different isomers of protonated this compound ([M+H]⁺) are expected to have distinct three-dimensional shapes, leading to different CCS values. For instance, stereoisomers such as enantiomers or diastereomers, while having the same connectivity, may adopt different gas-phase conformations, resulting in measurable differences in their CCS. frontiersin.org

The separation of isomers is achieved in a drift tube filled with an inert buffer gas. frontiersin.org Ions are driven through the tube by a weak electric field, and their drift time is proportional to their CCS; ions with a larger, more extended structure will experience more collisions with the buffer gas and thus have a longer drift time and a larger CCS value. nih.gov By correlating the drift time with the mass-to-charge ratio, a two-dimensional plot can be generated that allows for the clear separation of isomeric species. researchgate.net

Research on other small cyclic amines and related molecules has demonstrated a strong correlation between molecular structure and CCS values. researchgate.netacs.orgnih.gov Based on these studies, hypothetical CCS values for potential isomers of this compound can be estimated.

Table 1: Hypothetical Collision Cross Section (CCS) Data for Isomers of Protonated this compound in Nitrogen Buffer Gas

| Isomer | Proposed Structure | Mass-to-Charge Ratio (m/z) | Drift Time (ms) | Collision Cross Section (Ų) |

|---|---|---|---|---|

| Isomer A | cis-isomer | 140.1434 | 5.21 | 145.3 |

| Isomer B | trans-isomer | 140.1434 | 5.35 | 148.1 |

Note: The data presented in this table is hypothetical and serves to illustrate the expected differentiation of isomers by IM-MS based on principles demonstrated for other cyclic amines.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the structural elucidation of molecules by probing their vibrational modes. researchgate.net These complementary techniques provide a detailed fingerprint of the molecule, allowing for the identification of functional groups and offering insights into its conformational geometry. dtic.mil

Identification of Functional Groups and Hydrogen Bonding Networks

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its primary amine and cycloalkane moieties. The primary amine group (-NH₂) gives rise to several distinct vibrations. In the IR spectrum, two bands are typically observed in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes. An NH₂ scissoring (bending) vibration is expected to appear around 1590-1650 cm⁻¹. The C-N stretching vibration usually appears in the 1000-1200 cm⁻¹ range.

The cyclobutyl rings are characterized by C-H stretching vibrations just below 3000 cm⁻¹ and a series of CH₂ bending (scissoring, wagging, twisting, and rocking) vibrations between 1470 and 720 cm⁻¹. The ring puckering and other skeletal vibrations of the cyclobutane rings occur at lower frequencies. dtic.mil

The presence of the amine group allows for the formation of intermolecular hydrogen bonds (N-H···N), which can be studied using vibrational spectroscopy. In concentrated samples or in the solid state, hydrogen bonding typically causes a broadening and a shift to lower frequencies of the N-H stretching bands compared to the gas phase or dilute solutions.

Conformational Analysis through Vibrational Frequencies

Table 2: Representative Vibrational Frequencies for this compound based on Cyclobutylamine Calculations and Group Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Activity |

|---|---|---|

| N-H Asymmetric Stretch | ~3370 | IR, Raman |

| N-H Symmetric Stretch | ~3290 | IR, Raman |

| C-H Stretch (ring) | ~2850-2990 | IR, Raman |

| NH₂ Scissoring | ~1620 | IR |

| CH₂ Scissoring | ~1450 | IR, Raman |

| C-N Stretch | ~1150 | IR, Raman |

Note: This table presents expected frequency ranges. Actual values will depend on the specific conformation and intermolecular interactions.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would be essential for unequivocally establishing the absolute stereochemistry and solid-state conformation of this compound.

Should a suitable single crystal of this compound or a salt thereof be obtained, X-ray diffraction analysis would yield a detailed molecular structure. This would provide precise bond lengths, bond angles, and torsion angles, offering insight into the puckering of the two cyclobutane rings and their relative orientation. Furthermore, for chiral molecules, X-ray crystallography of a salt with a known chiral counter-ion can determine the absolute configuration (R or S) at the stereocenter. The crystal packing information would also reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the solid-state properties of the compound.

At present, there are no published X-ray crystal structures specifically for this compound in reputable scientific databases.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are fundamental for assessing the purity of this compound and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. For a primary amine like this compound, which lacks a strong chromophore, several detection modes could be employed.

UV-Vis Detection: Direct UV detection would likely be challenging due to the absence of a significant UV-absorbing functional group. Derivatization with a UV-active labeling agent would be a common strategy to enhance detection sensitivity.

Evaporative Light Scattering Detection (ELSD): This universal detection method is suitable for non-volatile analytes and would be applicable to this compound.

Charged Aerosol Detection (CAD): Similar to ELSD, CAD is a universal detector that can provide a more uniform response regardless of the analyte's chemical structure.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer would provide both separation and mass information, enabling confident identification and purity assessment.

A typical HPLC method for purity assessment would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid or formic acid to improve peak shape for the amine.

Hypothetical HPLC Purity Analysis Data Table

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | Mass Spectrometry (ESI+) |

| Retention Time | Not available |

| Purity | Not available |

This table represents a typical setup for HPLC analysis of a similar compound; specific data for this compound is not available.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given its likely volatility, this compound should be amenable to GC-MS analysis, which provides both retention time information for separation and a mass spectrum for identification.

The mass spectrum would exhibit a molecular ion peak corresponding to the compound's molecular weight, and a characteristic fragmentation pattern that can be used for structural elucidation and confirmation. The fragmentation of cyclic amines often involves alpha-cleavage (loss of an alkyl radical adjacent to the nitrogen) and ring-opening pathways.

Expected GC-MS Fragmentation Data Table

| m/z (mass-to-charge ratio) | Proposed Fragment Identity |

| Not available | Molecular Ion [M]+ |

| Not available | Fragment from alpha-cleavage |

| Not available | Fragment from ring cleavage |

This table illustrates the type of data obtained from a GC-MS experiment; specific fragmentation data for this compound is not documented in the literature.

Chiral Chromatography for Enantiomeric Purity and Separation

Since this compound possesses a chiral center at the carbon atom bearing the amine group, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers, which is crucial in many applications, particularly in the pharmaceutical industry.

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs for separating chiral amines include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or macrocyclic glycopeptides. Both HPLC and GC can be utilized for chiral separations.

The determination of enantiomeric purity, often expressed as enantiomeric excess (ee%), is a critical quality control parameter.

Illustrative Chiral HPLC Method Parameters Table

| Parameter | Description |

| Chiral Stationary Phase | e.g., Cellulose or Amylose-based CSP |

| Mobile Phase | Typically a mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol) |

| Detection | UV (if derivatized) or universal detectors (ELSD, CAD) |

| Resolution (Rs) | A value > 1.5 indicates baseline separation of enantiomers. |

This table provides an example of a chiral HPLC method; a validated method for this compound has not been reported.

Computational Chemistry and Theoretical Modeling of 1 Cyclobutylcyclobutan 1 Amine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanics forms the fundamental basis for understanding the behavior of electrons in molecules. QM calculations are employed to determine the electronic structure, which in turn governs the molecule's geometry, energy, and chemical reactivity. For a molecule like 1-Cyclobutylcyclobutan-1-amine, with its strained ring systems, QM methods offer a detailed picture of bonding and electron distribution.

Density Functional Theory (DFT) has become one of the most popular quantum mechanical methods due to its favorable balance of accuracy and computational cost. google.comarxiv.org Instead of calculating the complex wave function of a many-electron system, DFT determines the total energy from the electron density. This approach is highly effective for geometry optimization, where the goal is to find the lowest energy arrangement of atoms, corresponding to the molecule's most stable structure. mdpi.comyoutube.comyoutube.com

For this compound, a DFT geometry optimization would typically be performed using a functional like B3LYP or PBE0, combined with a basis set such as 6-31G(d,p) or a larger one like def2-TZVP for higher accuracy. google.comarxiv.org The calculation starts with an initial guess of the molecular structure and iteratively adjusts the atomic positions to minimize the total energy, until a stationary point on the potential energy surface is located. youtube.com The puckered nature of the cyclobutane (B1203170) rings and the orientation of the amine group would be precisely determined.

Table 1: Predicted Geometric Parameters for this compound from a Hypothetical DFT B3LYP/6-31G(d,p) Calculation

| Parameter | Atom 1 | Atom 2 | Predicted Value |

| Bond Length | C(spiro) | N | 1.47 Å |

| Bond Length | C(spiro) | C(ring1) | 1.56 Å |

| Bond Length | C(spiro) | C(ring2) | 1.56 Å |

| Bond Angle | C(ring1) | C(spiro) | N |

| Bond Angle | C(ring1) | C(spiro) | C(ring2) |

| Dihedral Angle | H | N | C(spiro) |

Note: The data in this table is illustrative and represents typical values for similar chemical structures as determined by DFT calculations.

The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, revealing the extent of ring strain and the steric environment around the amine group. The calculation also yields the molecule's total electronic energy, which is crucial for comparing the stability of different isomers or conformers.

Ab initio (Latin for "from the beginning") methods are a class of QM calculations that solve the Schrödinger equation without using experimental data or empirical parameters. uwec.eduibm.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)), offer a systematic way to improve accuracy by using more sophisticated approximations and larger basis sets. uwec.edu

While computationally more demanding than DFT, high-accuracy ab initio calculations are valuable for benchmarking other methods and for obtaining highly reliable energies. acs.org For this compound, a single-point energy calculation using a method like CCSD(T) on a DFT-optimized geometry could provide a "gold standard" energy value. This is particularly useful for studying reaction mechanisms where small energy differences are critical.

Understanding chemical reactivity involves not just the stable reactant and product structures, but also the high-energy transition state (TS) that connects them. QM calculations are essential for locating these transition states, which correspond to saddle points on the potential energy surface. researchgate.netmdpi.com For a reaction involving this compound, such as a protonation/deprotonation of the amine group or a ring-opening reaction, computational methods can model the entire reaction pathway. arxiv.org

Once a transition state structure is located and confirmed by a frequency calculation (which should yield exactly one imaginary frequency), an Intrinsic Reaction Coordinate (IRC) analysis can be performed. mdpi.com An IRC calculation maps the reaction pathway downhill from the transition state, ensuring that it correctly connects the desired reactants and products. researchgate.net This analysis provides a detailed view of the geometric changes that occur as the reaction progresses.

A significant application of QM calculations is the prediction of spectroscopic properties that can be directly compared with experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.netruc.dkmdpi.com By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. nih.gov For this compound, this would help in assigning specific peaks to the non-equivalent protons and carbons in the two cyclobutane rings.

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Shift (ppm) | Atom Group | Predicted ¹H Shift (ppm) |

| C(spiro) | 65.2 | -NH₂ | 1.85 |

| C(α to spiro) | 38.5 | CH (α to spiro) | 2.50 |

| C(β to spiro) | 18.1 | CH₂ (β to spiro) | 2.10 |

Note: These values are hypothetical and serve to illustrate the type of data generated from GIAO/DFT calculations.

IR Frequencies: Calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. cardiff.ac.ukresearchgate.net The computed frequencies are often systematically scaled to correct for approximations in the theoretical model. For this compound, this would allow for the assignment of key vibrational modes, such as the N-H stretches of the amine group and the C-H and C-C vibrations of the cyclobutane rings.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to absorptions in the UV-Vis spectrum. arxiv.orgnih.gov For saturated amines like this compound, strong absorptions are expected only in the far UV region. TD-DFT can predict the wavelength of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n → σ*).

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods are highly accurate, their computational cost limits their application to relatively small systems or short timescales. For exploring the long-time behavior and conformational flexibility of molecules, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are more suitable.

The cyclobutane rings in this compound are not planar and can undergo "puckering" motions. Furthermore, the entire dicyclobutyl group can rotate and flex. This results in a complex conformational landscape with multiple energy minima (stable conformers) and the transition states that separate them.

Molecular Dynamics (MD) simulations model the movement of atoms over time by solving Newton's equations of motion. mdpi.commdpi.com The forces between atoms are calculated using a classical "force field," which is a set of parameters describing bond stretching, angle bending, torsional potentials, and non-bonded interactions. mdpi.com

By running an MD simulation for nanoseconds or even microseconds, it is possible to observe the molecule as it explores different conformations. rsc.orgnih.gov This trajectory can then be analyzed to generate a free energy surface (or potential of mean force), which maps the relative energies of different conformations. This surface would reveal the most stable conformers of this compound, the energy barriers between them, and the preferred puckering states of the cyclobutane rings. This information is critical for understanding how the molecule's shape influences its physical properties and interactions with other molecules.

Solvent Effects and Implicit Solvation Models

The influence of a solvent on the conformational stability and reactivity of this compound is a critical aspect of its computational characterization. Implicit solvation models offer a computationally efficient means to study these effects by representing the solvent as a continuous medium with a specific dielectric constant. fiveable.me Commonly used implicit models include the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), and the Conductor-like Screening Model (COSMO). fiveable.memdpi.com

These models are instrumental in calculating the solvation free energy, which is the energy change associated with transferring the molecule from a vacuum to a solvent. This energy is typically partitioned into electrostatic, cavitation, and dispersion-repulsion contributions. fiveable.me For this compound, the choice of solvent would significantly impact the stability of different conformers, particularly concerning the orientation of the amine group and the puckering of the cyclobutane rings.

A hypothetical study could involve geometry optimization of the molecule in various solvents, followed by the calculation of solvation free energies. The results would likely show that polar solvents stabilize the molecule more effectively due to the polar amine group.

Table 1: Illustrative Solvation Free Energies of this compound in Different Implicit Solvents

| Solvent | Dielectric Constant (ε) | Solvation Free Energy (kcal/mol) |

| n-Hexane | 1.88 | -2.5 |

| Dichloromethane | 8.93 | -4.8 |

| Acetone | 20.7 | -5.9 |

| Acetonitrile (B52724) | 36.6 | -6.3 |

| Water | 78.4 | -7.1 |

Note: The data in this table is illustrative and based on general principles of solvation for polar molecules.

Intermolecular Interactions and Aggregation Behavior

The intermolecular interactions of this compound are primarily governed by hydrogen bonding involving the amine group and van der Waals forces. The primary amine group can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers and larger aggregates. Computational methods, particularly quantum mechanics, can be employed to investigate the geometry and energetics of these interactions.

Theoretical modeling can elucidate the preferred orientations for dimerization and the strength of the hydrogen bonds. For instance, a head-to-tail arrangement where the amine group of one molecule interacts with the cyclobutyl ring of another, and vice-versa, could be a stable configuration. The study of aggregation is crucial for understanding the macroscopic properties of the compound, such as its boiling point and solubility.

Chemoinformatics and Machine Learning Applications

Chemoinformatics and machine learning are increasingly powerful tools in chemical research, enabling the prediction of properties and the acceleration of discovery processes. nd.eduucla.edunih.gov

Predictive Models for Synthetic Yields and Selectivity

Machine learning models can be trained on datasets of chemical reactions to predict the yield and selectivity of a given synthesis. chemrxiv.org For a novel compound like this compound, a predictive model could be developed by considering analogous reactions involving the formation of sterically hindered amines or the coupling of cyclobutyl moieties.

The model would take various reaction parameters as input, such as the choice of reactants, catalyst, solvent, temperature, and reaction time. chemrxiv.org By analyzing these parameters, the model could predict the likelihood of a successful synthesis and the expected yield. This approach can significantly reduce the experimental effort required to optimize the synthetic route.

Table 2: Hypothetical Input Features for a Machine Learning Model to Predict the Synthetic Yield of this compound

| Feature | Type | Example Value |

| Precursor 1 | Molecular Fingerprint | ECFP4 |

| Precursor 2 | Molecular Fingerprint | ECFP4 |

| Catalyst | Categorical | Palladium(II) Acetate |

| Ligand | Categorical | SPhos |

| Solvent | Categorical | Toluene |

| Temperature (°C) | Numerical | 110 |

| Reaction Time (h) | Numerical | 24 |

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies

QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties or biological activity. For this compound, a QSPR model could be developed to predict properties such as boiling point, solubility, or partition coefficient (logP).

The first step in a QSPR study is the calculation of molecular descriptors, which are numerical representations of the molecule's structure. These can include constitutional, topological, geometrical, and quantum-chemical descriptors. A statistical method, such as multiple linear regression or a machine learning algorithm, is then used to build a model that correlates these descriptors with the property of interest.

Table 3: Illustrative Molecular Descriptors for a QSPR Study of this compound

| Descriptor | Value |

| Molecular Weight | 139.25 g/mol |

| LogP | 2.3 |

| Topological Polar Surface Area | 26.02 Ų |

| Number of Rotatable Bonds | 2 |

| Molar Refractivity | 45.3 cm³ |

Note: The data in this table is illustrative and based on calculations for a molecule with the structure of this compound.

Database Analysis and Virtual Screening of Cyclobutyl Amine Derivatives

Large chemical databases can be analyzed to identify trends and patterns among cyclobutyl amine derivatives. google.com This can provide insights into their potential applications, for example, in drug discovery where the cyclobutane motif is of growing interest. nih.govnih.govresearchgate.net

Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target. biorxiv.orgmdpi.comnih.govmdpi.com If this compound were to be used as a scaffold for the design of new bioactive molecules, virtual screening could be employed to explore a wide range of chemical modifications. By creating a virtual library of derivatives and docking them into the active site of a target protein, researchers can prioritize the synthesis of the most promising candidates.

Advanced Research Applications and Future Directions for 1 Cyclobutylcyclobutan 1 Amine

Role as a Key Stereochemical or Conformationally Restricted Scaffold in Organic Synthesis

The inherent rigidity of the spiro[3.3]heptane core of 1-Cyclobutylcyclobutan-1-amine provides a conformationally restricted scaffold. This is a highly desirable feature in medicinal chemistry and organic synthesis, as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The cyclobutane (B1203170) rings, with their puckered nature and longer C-C bond lengths, contribute to this unique three-dimensional structure. nih.gov

While direct integration of this compound into natural product synthesis is an emerging area, the use of cyclobutane motifs in natural product analogs is well-established for imparting specific conformational constraints. nih.gov For instance, cyclobutane rings are found in various natural products with interesting biological activities. researchgate.netresearchgate.net The incorporation of the this compound scaffold could lead to novel analogs of complex natural products with potentially improved pharmacological profiles. The amine functionality provides a convenient handle for further synthetic modifications, allowing for the attachment of various pharmacophores or linking to other molecular fragments. The rigid spirocyclic core can mimic or replace specific substructures within a natural product, helping to probe structure-activity relationships and develop more stable or potent derivatives.

The defined spatial arrangement of substituents around the this compound core makes it an attractive building block for the design of novel scaffolds in catalysis and material science. The primary amine can be functionalized to introduce catalytic moieties or polymerizable groups. In catalysis, chiral derivatives of this compound could serve as ligands for asymmetric catalysis, where the fixed orientation of the cyclobutane rings can create a well-defined chiral environment around a metal center. In material science, the rigid and compact nature of this scaffold can be utilized to construct porous organic frameworks or other materials with specific structural and functional properties.

Studies in Molecular Recognition and Supramolecular Chemistry

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. wikipedia.org The distinct shape and electronic properties of this compound make it a candidate for studies in molecular recognition and the formation of self-assembled structures.

Host-guest chemistry involves the complexation of a "guest" molecule within a larger "host" molecule. wikipedia.orgresearchgate.net The cyclobutyl group of this compound can act as a hydrophobic guest, capable of fitting into the cavities of various host molecules such as cyclodextrins, calixarenes, or cucurbiturils. nih.gov The binding affinity in such host-guest systems is governed by a combination of forces including van der Waals interactions, hydrophobic effects, and hydrogen bonding involving the amine group. wikipedia.org The study of these interactions provides fundamental insights into molecular recognition processes and can be applied in areas such as drug delivery and chemical sensing. nih.govyoutube.com For instance, encapsulation of a drug molecule containing the this compound moiety within a host could enhance its solubility and stability.

| Potential Host Molecules | Potential Interaction Types | Potential Applications |

| Cyclodextrins | Inclusion complex formation, hydrophobic interactions | Drug delivery, enhanced solubility |

| Calixarenes | Hydrophobic and π-π interactions (if aromatic) | Chemical sensing, molecular encapsulation |

| Cucurbiturils | Ion-dipole and hydrophobic interactions | Controlled release, stabilization of reactive species |

Cyclobutyl Amine Derivatives as Ligands in Organometallic Chemistry and Catalysis

The amine functionality of this compound allows for its derivatives to be used as ligands in organometallic chemistry. Ligands play a critical role in modulating the electronic and steric properties of a metal center, thereby influencing the reactivity and selectivity of organometallic catalysts. youtube.com

Amine-containing ligands are widely used in catalysis. nih.gov Derivatives of this compound, where the amine is part of a larger chelating ligand system, could offer unique properties due to the steric bulk and conformational rigidity of the spirocyclic scaffold. For example, phosphine (B1218219) or N-heterocyclic carbene functionalities could be introduced through modification of the amine group, leading to novel ligands for a variety of metal-catalyzed reactions, such as cross-coupling, hydrogenation, or metathesis. The defined three-dimensional structure of the ligand can enforce a specific coordination geometry around the metal, which is crucial for achieving high levels of stereocontrol in asymmetric catalysis. The exchange of ligands on a metal center is a fundamental process in organometallic reactions, and the kinetic and thermodynamic properties of this exchange can be influenced by the structure of the incoming ligand. nih.gov

| Potential Ligand Type | Potential Metal Center | Potential Catalytic Application |

| Chiral Diamine Derivatives | Rhodium, Ruthenium | Asymmetric Hydrogenation |

| Amino-phosphine Derivatives | Palladium, Nickel | Cross-Coupling Reactions |

| N-Heterocyclic Carbene Precursors | Gold, Copper | Various Carbophilic Transformations |

Exploration of Novel Chemical Transformations Utilizing the Unique Reactivity of this compound

The strained cyclobutane rings in this compound are key to its unique reactivity. This inherent strain can be harnessed as a driving force for a variety of chemical transformations that are not readily accessible with acyclic or less strained cyclic amines. Research into analogous spirocyclic systems, particularly those containing cyclobutane moieties, provides a foundation for predicting the novel reactivity of this compound.

One promising area of exploration is the oxidative rearrangement of aminals derived from this compound. For instance, a novel rearrangement of spirocyclic cyclobutane N-halo aminals has been shown to produce bicyclic amidines. acs.orgacs.org This process involves an initial N-halogenation followed by a ring expansion of the cyclobutane ring through a 1,2-C-to-N migration. acs.orgacs.org Applying this methodology to this compound could provide a synthetic route to previously inaccessible bicyclic structures.

The reaction could proceed through the initial condensation of this compound with a suitable diamine to form a spirocyclic aminal. Subsequent treatment with an N-halosuccinimide (NXS) would then trigger the oxidative rearrangement. The inherent ring strain of the cyclobutane ring is expected to facilitate the C-to-N migration, leading to the formation of a bicyclic amidine. acs.orgacs.org

Table 1: Proposed Oxidative Rearrangement of a this compound Derivative

| Step | Reactants | Reagents | Intermediate/Product | Transformation |

| 1 | This compound, 1,2-diphenylethylenediamine | - | Spirocyclic aminal | Formation of the aminal intermediate |

| 2 | Spirocyclic aminal | N-Bromosuccinimide (NBS) | Bicyclic amidine | Oxidative rearrangement and ring expansion |

Another area of potential investigation involves strain-release-driven reactions. The high degree of ring strain in the spiro[3.3]heptane system, a close analog of the this compound core, makes it susceptible to ring-opening and rearrangement reactions. researchgate.netnih.gov For example, semipinacol rearrangements of related bicyclobutylcyclopropanol intermediates have been used to synthesize spiro[3.3]heptan-1-ones. researchgate.netnih.gov It is conceivable that derivatives of this compound could undergo analogous acid-catalyzed rearrangements to yield novel and complex molecular architectures.

Emerging Methodologies and Interdisciplinary Research Opportunities in Cyclobutyl Amine Chemistry

The field of cyclobutane chemistry is expanding, with new synthetic methods and applications continually being developed. nih.govrsc.org These advancements provide a platform for future research on this compound and related compounds.

A significant emerging trend is the use of spirocyclic scaffolds as bioisosteres for common aromatic rings in medicinal chemistry. chemrxiv.orgrsc.org The spiro[3.3]heptane core, for example, has been successfully employed as a non-collinear, saturated bioisostere for mono-, meta-, and para-substituted phenyl rings in bioactive compounds. chemrxiv.org This substitution can lead to improved physicochemical properties, such as increased metabolic stability and novel intellectual property positions for drug candidates. chemrxiv.orgrsc.org Given its three-dimensional structure, this compound and its derivatives are prime candidates for exploration as novel scaffolds in drug discovery programs.

Table 2: Comparison of Physicochemical Properties: Phenyl Ring vs. Spiro[3.3]heptane Core

| Property | Phenyl Ring | Spiro[3.3]heptane Core | Potential Advantage of Spirocycle |

| Geometry | Planar | Non-planar, 3D | Improved spatial arrangement for binding |

| Saturation | Unsaturated | Saturated | Increased metabolic stability |

| Lipophilicity (clogP) | Varies | Generally lower | Potentially improved solubility |

| Patentability | Often present in existing drugs | Novel scaffold | New intellectual property opportunities |

Data extrapolated from studies on spiro[3.3]heptane as a benzene (B151609) bioisostere. chemrxiv.org

Furthermore, interdisciplinary research opportunities exist in the field of materials science. The rigid and well-defined three-dimensional structure of spirocyclic compounds makes them attractive building blocks for the synthesis of novel polymers and supramolecular assemblies. The amine functionality of this compound provides a handle for incorporation into larger polymeric structures or for derivatization to create functionalized materials with unique properties.

Future research in this area will likely focus on the development of catalytic and enantioselective methods for the synthesis and functionalization of this compound and other complex cyclobutyl amines. chemrxiv.org The exploration of their utility as chiral ligands in asymmetric catalysis or as building blocks for chiral materials represents a promising avenue for future investigation. The continued development of synthetic methodologies will be crucial for unlocking the full potential of this unique class of compounds. niscpr.res.inresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.